(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a methoxybenzyl group and a tetrahydrofuran-2-ylmethyl group attached to an amine
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s possible that it interacts with its targets in a similar manner to other structurally related compounds .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with tetrahydrofuran-2-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: Characterized by the presence of a methoxybenzyl group and a tetrahydrofuran-2-ylmethyl group.
(4-Methoxy-benzyl)-(tetrahydro-pyran-2-ylmethyl)-amine: Similar structure but with a tetrahydropyran group instead of tetrahydrofuran.
(4-Methoxy-benzyl)-(tetrahydro-thiophen-2-ylmethyl)-amine: Contains a tetrahydrothiophene group instead of tetrahydrofuran.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h4-7,13-14H,2-3,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXNNHXMTOVMHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389785 |
Source
|
Record name | 1-(4-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356537-07-0 |
Source
|
Record name | 1-(4-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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